Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride

Description

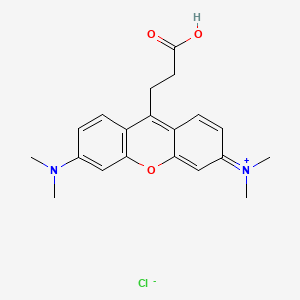

Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride (CAS: 2509-06-0; molecular formula: C₂₀H₂₃ClN₂O₃) is a rhodamine-class fluorescent dye characterized by a xanthylium core substituted with two dimethylamino groups at positions 3 and 6, and a 2-carboxyethyl group at position 9 . It is also known as Rhodamine S Extra or Rhodamine S, with applications spanning biological staining, fluorescence microscopy, and industrial markers due to its strong visible light absorption (λₐᵦₛ ~540–550 nm) and emission in the orange-red range (~570–580 nm) . The carboxyethyl group enhances water solubility compared to non-polar derivatives, making it suitable for aqueous environments .

Properties

CAS No. |

2509-06-0 |

|---|---|

Molecular Formula |

C20H23ClN2O3 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

[9-(2-carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C20H22N2O3.ClH/c1-21(2)13-5-7-16-15(9-10-20(23)24)17-8-6-14(22(3)4)12-19(17)25-18(16)11-13;/h5-8,11-12H,9-10H2,1-4H3;1H |

InChI Key |

PWRXRKRLQRNESS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)CCC(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride typically involves a multi-step process. One common method starts with the condensation of 3-dimethylaminophenol with phthalic anhydride to form a xanthene intermediate. This intermediate is then reacted with ethyl bromoacetate to introduce the carboxyethyl group. The final step involves the quaternization of the xanthene nitrogen with methyl chloride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of [9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and fluorescence properties of the final product.

Chemical Reactions Analysis

Types of Reactions

[9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the xanthene core.

Substitution: The compound can participate in substitution reactions, particularly at the carboxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

[9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride is widely used in scientific research due to its fluorescent properties. Some key applications include:

Biochemistry: Used as a fluorescent marker for proteins and nucleic acids in various assays.

Molecular Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

Medicine: Utilized in diagnostic imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent sensors and probes for environmental monitoring and quality control.

Mechanism of Action

The fluorescence of [9-(2-Carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazaniumchloride is due to its ability to absorb light at a specific wavelength and re-emit it at a longer wavelength. This process involves the excitation of electrons to a higher energy state, followed by the release of energy as light when the electrons return to their ground state. The compound’s molecular structure, particularly the xanthene core, plays a crucial role in this mechanism by providing a stable framework for electron transitions.

Comparison with Similar Compounds

Rhodamine B (CAS: 81-88-9)

- Structure: 9-(2-carboxyphenyl) substituent with diethylamino groups at positions 3 and 6 .

- Key Differences: Diethylamino groups increase lipophilicity compared to dimethylamino groups in the target compound, favoring organic solvents . Carboxyphenyl vs. carboxyethyl: Rhodamine B’s aromatic carboxyl group enhances conjugation, shifting absorption/emission to longer wavelengths (λₐᵦₛ ~550 nm; λₑₘ ~580 nm) .

- Applications : Laser dyes, flow cytometry .

Sulforhodamine B (CAS: 3520-42-1)

- Structure: Zwitterionic with sulfonate groups on the phenyl ring and diethylamino substituents .

- Key Differences: Sulfonate groups confer high water solubility and anionic character, unlike the neutral carboxyethyl group in the target compound . Used in protein labeling due to reduced non-specific binding .

Tetramethylrhodamine (TMR/TAMRA)

- Structure: 3,6-bis(dimethylamino) groups (like the target compound) but with a carboxyphenyl or dicarboxyphenyl substituent .

- Key Differences :

Pyronin Y (CAS: 92-32-0)

- Structure: Lacks the carboxyethyl group, featuring only 3,6-bis(dimethylamino) substituents .

- Key Differences: Reduced polarity limits aqueous applications; primarily used in non-polar matrices . Absorption/emission blue-shifted (λₐᵦₛ ~520 nm; λₑₘ ~550 nm) due to diminished electron-withdrawing effects .

Physicochemical Properties

Biological Activity

Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride (CAS Number: 70281-37-7) is a synthetic compound belonging to the xanthylium class of dyes. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C24H23ClN2O3

- Molecular Weight : 422.9040 g/mol

- Structure : The compound contains a xanthylium core with two dimethylamino groups and a carboxyethyl substituent, which may influence its biological interactions.

The biological activity of xanthylium derivatives often stems from their ability to interact with various biological molecules. Key mechanisms include:

- Cholinesterase Inhibition : Some xanthylium compounds have been shown to inhibit cholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Properties : Certain studies suggest that xanthylium compounds possess antioxidant properties, which could protect cells from oxidative stress and damage. This effect is particularly relevant in the context of neuroprotection .

Therapeutic Applications

Research indicates that xanthylium derivatives may have several therapeutic applications:

- Neurodegenerative Diseases : Due to their cholinesterase-inhibiting properties, these compounds are being investigated for their potential use in treating Alzheimer's disease and other tauopathies. In animal models, they have demonstrated improvements in cognitive function and memory retention .

- Anticancer Activity : Preliminary studies have suggested that certain xanthylium derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

- Cognitive Enhancement in Animal Models :

- Antioxidant Activity Assessment :

- Cytotoxicity Against Cancer Cells :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.